molecular formula C21H22O3 B4917713 1-[4-(3-methoxyphenoxy)butoxy]naphthalene

1-[4-(3-methoxyphenoxy)butoxy]naphthalene

Cat. No.: B4917713
M. Wt: 322.4 g/mol
InChI Key: XDOAZYMVJJFVCO-UHFFFAOYSA-N
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Description

1-[4-(3-methoxyphenoxy)butoxy]naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring linked to a butoxy chain that is further connected to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-methoxyphenoxybutanol: The 3-methoxyphenol is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 3-methoxyphenoxybutanol.

    Coupling with naphthalene: Finally, the 3-methoxyphenoxybutanol is coupled with naphthalene using a suitable coupling agent such as phosphorus oxychloride (POCl3) or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-methoxyphenoxy)butoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-[4-(3-hydroxyphenoxy)butoxy]naphthalene.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 1-[4-(3-hydroxyphenoxy)butoxy]naphthalene.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted phenoxybutoxy naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-methoxyphenoxy)butoxy]naphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-[4-(3-hydroxyphenoxy)butoxy]naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[4-(3-ethoxyphenoxy)butoxy]naphthalene: Contains an ethoxy group instead of a methoxy group.

    1-[4-(3-methylphenoxy)butoxy]naphthalene: Features a methyl group instead of a methoxy group.

Uniqueness: 1-[4-(3-methoxyphenoxy)butoxy]naphthalene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-22-18-10-7-11-19(16-18)23-14-4-5-15-24-21-13-6-9-17-8-2-3-12-20(17)21/h2-3,6-13,16H,4-5,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOAZYMVJJFVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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